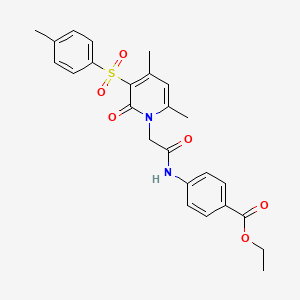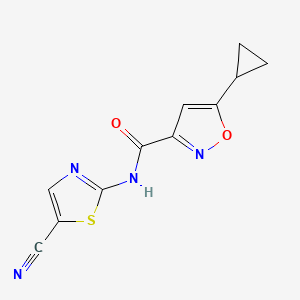
1-(3,3-Dimethylbutanoyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3,3-Dimethylbutanoyl)piperidine-4-carboxylic acid” is a chemical compound used for proteomics research . It has a molecular formula of C12H21NO3 and a molecular weight of 227.30 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring with a carboxylic acid moiety and a 3,3-dimethylbutanoyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C12H21NO3 and a molecular weight of 227.30 .
Applications De Recherche Scientifique
Understanding Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, like 1-(3,3-Dimethylbutanoyl)piperidine-4-carboxylic acid, are noted for their flexibility and are precursors for various industrial chemicals. They are produced fermentatively using engineered microbes such as Escherichia coli and Saccharomyces cerevisiae. However, these acids can inhibit microbial growth at concentrations below the desired yield and titer, highlighting their potency as microbial inhibitors. This review emphasizes strategies to increase microbial robustness through metabolic engineering to counteract the damaging effects of carboxylic acids on cell membranes and microbial internal pH (Jarboe, Royce, & Liu, 2013).
Food-borne Amines and Amides as Potential Precursors of Endogenous Carcinogens
This study focuses on the occurrence, biotransformation, and epidemiological significance of carcinogenic N-nitroso compounds in the biosphere. It particularly highlights the significance of naturally occurring amines and amides, such as those found in this compound, as precursors of carcinogenic N-nitroso compounds in vivo. This research underscores the role of these compounds in the incidence of human cancer and the formation of endogenous N-nitroso compounds (Lin, 1986).
Functional Chemical Groups as Potential CNS Drug Synthesis Sources
This paper identifies functional chemical groups that may serve as lead molecules for synthesizing compounds with Central Nervous System (CNS) activity. The study suggests that compounds like this compound, with specific functional groups, could potentially have effects ranging from depression to euphoria to convulsion (Saganuwan, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
1-(3,3-dimethylbutanoyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)8-10(14)13-6-4-9(5-7-13)11(15)16/h9H,4-8H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQYXNXHQXQBJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2,5-Dioxopyrrolidin-1-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2414527.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2414529.png)
![ethyl 2-{[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetate](/img/structure/B2414530.png)





![(E)-3-(dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2414540.png)



